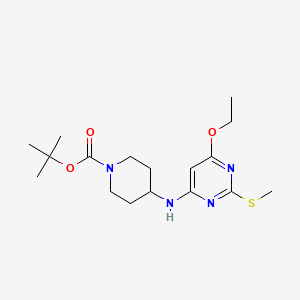

tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a pyrimidine ring substituted with ethoxy and methylthio groups. This molecule is structurally characterized by a tert-butoxycarbonyl (Boc)-protected piperidine scaffold linked to the pyrimidine core via an amino group.

Properties

IUPAC Name |

tert-butyl 4-[(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-6-23-14-11-13(19-15(20-14)25-5)18-12-7-9-21(10-8-12)16(22)24-17(2,3)4/h11-12H,6-10H2,1-5H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMBWXJHYMCGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111706 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353966-83-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[6-ethoxy-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and applications in drug development.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrimidine moiety, with the presence of a tert-butyl group enhancing its lipophilicity. Its molecular formula is C16H25N3O4S, with a molecular weight of approximately 383.51 g/mol . The structural characteristics contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Intermediates : The synthesis begins with the preparation of pyrimidinyl and piperidinyl intermediates.

- Coupling Reaction : These intermediates are coupled under controlled conditions to form the final compound.

- Functional Group Modifications : The ethoxy and methylthio groups are introduced through specific substitution reactions .

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of specific protein targets involved in cancer pathways. Notably, related compounds have shown potential in inhibiting KRas G12C mutations, which are implicated in various cancers .

In Vitro Studies

In vitro assays have demonstrated that this compound can interact with various enzymes and receptors:

- Cytotoxicity Assays : Studies on different cell lines, including cancer cells, indicated varying degrees of cytotoxicity. For instance, related compounds showed minimal cytotoxic effects at high concentrations (up to 10 µM), suggesting a favorable safety profile .

| Cell Line | Viability at 10 µM |

|---|---|

| MRC-5 | Minimal |

| CHO-K1 | Minimal |

| HepG2 | Minimal |

| MCF-7 | Minimal |

| SH-SY5Y | Minimal |

Structure–Activity Relationships (SAR)

The biological potency of the compound is influenced by its structural features. Variations in the piperidine and pyrimidine components can lead to altered pharmacological profiles. For example, modifications in the ethoxy or methylthio groups may enhance selectivity or efficacy against specific targets .

Case Studies

- KRas G12C Inhibition : Research has focused on compounds similar to this compound for their ability to inhibit KRas G12C mutations. These studies highlight the potential for developing targeted therapies for cancers associated with these mutations .

- Anti-inflammatory Activity : Some derivatives have been evaluated for anti-inflammatory effects, demonstrating significant inhibition of COX-2 activity comparable to established drugs like celecoxib .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

- Structure: Replaces the amino linkage with an ether (oxy) group.

- Molecular Formula : C17H27N3O4S (vs. C17H27N4O3S for the target compound).

- The molecular weight (369.48 vs. ~367.48) and solubility may differ slightly due to the absence of a basic amine.

- Synthesis: Prepared via nucleophilic substitution or coupling reactions, similar to methods used for amino-linked analogs .

tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

- Structure: Chlorine substituent at the pyrimidine 6-position; amino group at piperidine 3-position.

- Molecular Formula : C15H23ClN4O2S (MW: 358.88).

- The 3-position amino group on piperidine alters spatial orientation compared to the 4-position in the target compound, affecting conformational flexibility .

tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

- Structure: Cyclopropylamino replaces ethoxy at the pyrimidine 6-position.

- Molecular Formula : C18H29N5O2S (MW: 391.52).

- Impact : The cyclopropyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This modification is common in optimizing pharmacokinetic profiles .

tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Structure : Incorporates a triazole ring with a silyl-protected hydroxymethyl group.

- Molecular Formula : C23H38N6O3SSi (MW: 514.77).

- Impact : The triazole ring enables π-π stacking interactions, while the silyl group acts as a protecting moiety for hydroxyl functionality. This structure is prevalent in click chemistry-derived inhibitors .

Key Structural Differences and Implications

| Feature | Target Compound | Oxy-Linked Analog | Triazole Derivative |

|---|---|---|---|

| Linkage | Amino (-NH-) | Ether (-O-) | Triazole |

| Pyrimidine Substituent | 6-Ethoxy, 2-methylthio | 6-Ethoxy, 2-methylthio | 2-Methylthio, triazole appendage |

| Piperidine Position | 4-Amino | 4-Oxy | 4-Triazole |

| Hydrogen Bonding | Strong (NH donor) | Weak (O acceptor) | Moderate (triazole N) |

| Synthetic Complexity | Moderate | Low | High |

Q & A

Basic Question: How to design a synthetic route for tert-butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrimidine and piperidine cores. A common approach includes:

- Step 1: Nucleophilic substitution on 4,6-dichloropyrimidine using ethoxide to introduce the 6-ethoxy group.

- Step 2: Thiolation at the 2-position using methylthiolate under inert conditions (e.g., N₂ atmosphere) .

- Step 3: Coupling the modified pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate via Buchwald-Hartwig amination (Pd catalysis, ligand-assisted) .

- Step 4: Purification via silica gel chromatography (hexane/EtOAC gradient) or recrystallization .

Key Considerations: Monitor reaction progress using TLC or LC-MS. Optimize Pd catalyst loading (e.g., Pd(OAc)₂ with Xantphos) to avoid side reactions like dehalogenation .

Basic Question: What are effective purification strategies for this compound?

Methodological Answer:

Purification depends on synthetic intermediates:

- Crude product: Use flash chromatography with silica gel (particle size 40–63 µm) and a gradient of hexane/EtOAc (70:30 to 50:50) to separate unreacted amines or pyrimidine derivatives .

- Recrystallization: Optimize solvent polarity (e.g., EtOAc/petroleum ether) to isolate crystalline forms. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

- Challenges: Residual Pd catalysts require scavengers (e.g., thiourea-functionalized silica) .

Basic Question: How to characterize the structure and confirm regiochemistry?

Methodological Answer:

Use a combination of spectroscopic and computational tools:

- 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC). The piperidine NH proton appears as a broad singlet at δ 5.8–6.2 ppm, while the pyrimidine C2-SCH₃ group resonates at δ 2.5–2.7 ppm .

- HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error.

- X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., pyrimidine substitution pattern) .

- IR: Validate carbonyl (Boc group, ~1680 cm⁻¹) and amine stretches (~3350 cm⁻¹) .

Advanced Question: What mechanistic insights explain competing side reactions during pyrimidine functionalization?

Methodological Answer:

Competing pathways arise from nucleophilic selectivity:

- Thiolation vs. Ethoxylation: The 2-position of pyrimidine is more electrophilic than the 4-position due to electron-withdrawing effects of adjacent substituents. Kinetic control (low temperature, short reaction time) favors 2-(methylthio) formation, while thermodynamic conditions may lead to over-substitution .

- Mitigation: Use sterically hindered bases (e.g., DIPEA) to suppress multiple substitutions. Monitor intermediates via LC-MS .

Advanced Question: How to predict and validate biological activity using computational tools?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or CDK2). The pyrimidine core likely occupies the ATP-binding pocket, while the piperidine-Boc group modulates solubility .

- MD Simulations (GROMACS): Assess binding stability (100 ns trajectories) by analyzing RMSD and hydrogen-bond persistence .

- In Vitro Validation: Test inhibitory activity in kinase assays (e.g., ADP-Glo™) and correlate with docking scores. IC50 values <1 µM suggest therapeutic potential .

Advanced Question: How to analyze structure-activity relationships (SAR) for analogues?

Methodological Answer:

- Variation of Substituents: Compare analogues with different S-alkyl (e.g., SCH₃ vs. SC₂H₅) or ethoxy groups. Use IC50 data to quantify potency changes .

- Boc Group Removal: Deprotect the piperidine nitrogen (TFA/DCM) and test free amine derivatives for improved solubility or target engagement .

- Data Analysis: Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .

Advanced Question: How to assess compound stability under varying conditions?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>150°C indicates robustness for storage) .

- Hydrolytic Stability: Incubate in pH 7.4 buffer (37°C, 48h) and monitor Boc group cleavage via HPLC. >90% remaining indicates suitability for biological assays .

- Oxidative Stress: Expose to H₂O₂ (3% w/v) and track degradation products (e.g., sulfoxide formation) using LC-MS .

Advanced Question: How to selectively modify the piperidine ring without disrupting the pyrimidine core?

Methodological Answer:

- Protection/Deprotection: Use the Boc group as a temporary protective moiety during piperidine functionalization (e.g., alkylation or acylation). Remove Boc with TFA for further modifications .

- Site-Specific Reactions: Employ Mitsunobu conditions (DIAD, PPh₃) to introduce hydroxyl groups at the 4-position of piperidine .

- Monitoring: Use 19F NMR (if fluorinated reagents) or in-situ IR to track regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.